Method 1: Starting with silylated galactal, this approach involves transformation to oxirane followed by treatment with Me3SiP(OMe)2 to obtain a mixture of glycosylphosphonate and its silyl ether. Subsequent desilylation and treatment with acetone and FeCl3 leads to the desired diphosphonate analogue. []
Method 2: This approach focuses on the reaction of protected D-glucose derivatives (acetates or trichloroacetimidate) with phosphorus-based reagents like P(OMe)3/Me3SiOTf or cyclic phosphites. These reactions yield anomeric glycosylphosphonates, which can be selectively deprotected and further manipulated to obtain the target ITPP Hexasodium Salt analogue. []
ITPP Hexasodium Salt closely resembles the structure of naturally occurring inositol 1,4,5-trisphosphate, with the key difference being the substitution of the three phosphate groups with more stable diphosphonate groups. [] This structural modification contributes to its increased stability and resistance to degradation compared to the naturally occurring IP3.
ITPP Hexasodium Salt exerts its effects by interacting with putative external inositol 1,4,5-trisphosphate receptors, triggering a cascade of intracellular signaling events. [] These events are hypothesized to involve:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: